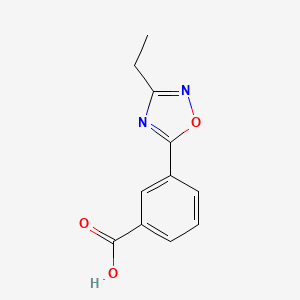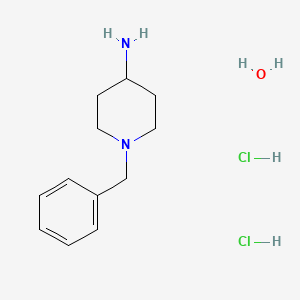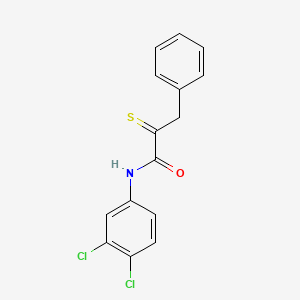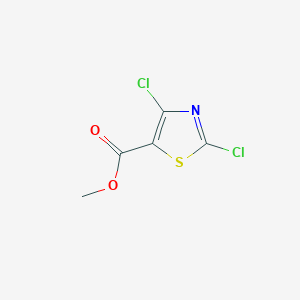
6-氯-1H-吲唑-4-胺
描述
6-Chloro-1H-indazol-4-amine is a chemical compound with the molecular weight of 167.6 . It is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives, such as 6-Chloro-1H-indazol-4-amine, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 6-Chloro-1H-indazol-4-amine is C7H6ClN3 . The InChI code is 1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) .Chemical Reactions Analysis
The synthesis of indazole derivatives involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学研究应用
组合合成
6-氯-1H-吲唑-4-胺用于组合化学中,用于在无催化剂条件下合成稠合四环杂环,例如 [1,6]萘啶衍生物。该过程涉及与芳香醛和叔丁基 2,4-二氧代哌啶-1-羧酸酯的三组分反应,得到高产率产物。该方法凸显了 6-氯-1H-吲唑-4-胺在生成复杂分子结构方面的多功能性,这对于药物发现和材料科学至关重要 (李等人,2013)。
抗癌特性
研究已将 6-氯-1H-吲唑-4-胺衍生物确定为有前途的抗癌剂。合成了一系列这些衍生物,并证明了对包括结直肠癌细胞在内的各种人类癌细胞系具有显着的抗增殖活性。这表明 6-氯-1H-吲唑-4-胺衍生物在肿瘤学中的潜力,特别是在开发新的抗癌药物方面 (黄等人,2022)。
杂环合成中的催化
6-氯-1H-吲唑-4-胺在螺[吡唑-4,8'-吡唑并[3,4-f]喹啉]-5(1H)-酮的合成中起着至关重要的作用,展示了其在创建在药物化学和材料科学中至关重要的杂环化合物中的用途。该合成在无催化剂条件下进行,强调了该化合物在化学反应中的适应性 (董和王,2016)。
分子探针和发光材料
正在探索 6-氯-1H-吲唑-4-胺衍生物以创建分子发光探针。这些探针通过席夫碱反应合成,由于其发光特性,在生物学、催化和药物化学中具有潜在应用 (努涅斯等人,2012)。
抗肿瘤活性
源自 6-氯-1H-吲唑-4-胺的化合物,例如 N-(2'-芳基胺嘧啶-4'-基)-N,2,3-三甲基-2H-吲唑-6-胺衍生物,已显示出显着的抗肿瘤活性。这些发现支持探索 6-氯-1H-吲唑-4-胺衍生物以开发新型抗肿瘤药物 (德清,2011)。
安全和危害
未来方向
While specific future directions for 6-Chloro-1H-indazol-4-amine are not mentioned, indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their wide range of chemical and biological properties .
作用机制
Target of Action
The primary targets of 6-Chloro-1H-indazol-4-amine are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
6-Chloro-1H-indazol-4-amine acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the cell cycle and DNA damage response pathways, potentially leading to the death of cancer cells .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these kinases disrupts the cell cycle and DNA damage response pathways, which can lead to apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of 6-Chloro-1H-indazol-4-amine’s action primarily involve the disruption of cell cycle regulation and DNA damage response pathways . This can lead to the induction of apoptosis, particularly in cancer cells .
生化分析
Biochemical Properties
6-Chloro-1H-indazol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis . Additionally, 6-Chloro-1H-indazol-4-amine interacts with proteins involved in DNA repair mechanisms, thereby affecting the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of 6-Chloro-1H-indazol-4-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and survival. By inhibiting specific kinases, 6-Chloro-1H-indazol-4-amine can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, this compound has been shown to modulate gene expression, resulting in the upregulation or downregulation of genes involved in apoptosis and cell survival . These effects highlight the potential of 6-Chloro-1H-indazol-4-amine as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 6-Chloro-1H-indazol-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, 6-Chloro-1H-indazol-4-amine prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These molecular interactions underscore the multifaceted nature of 6-Chloro-1H-indazol-4-amine’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-indazol-4-amine have been studied over various time periods. It has been found that the compound remains stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 6-Chloro-1H-indazol-4-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that 6-Chloro-1H-indazol-4-amine has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-indazol-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-Chloro-1H-indazol-4-amine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
6-Chloro-1H-indazol-4-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted from the body through renal and biliary routes . The interaction of 6-Chloro-1H-indazol-4-amine with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 6-Chloro-1H-indazol-4-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, 6-Chloro-1H-indazol-4-amine can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-1H-indazol-4-amine plays a significant role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . Additionally, 6-Chloro-1H-indazol-4-amine can be targeted to specific organelles through post-translational modifications, which direct it to compartments such as the mitochondria and endoplasmic reticulum . These localization patterns are essential for understanding the compound’s mechanism of action.
属性
IUPAC Name |
6-chloro-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUUWRKVHDDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646182 | |
| Record name | 6-Chloro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-32-4 | |
| Record name | 6-Chloro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)
![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)
![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)
![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde](/img/structure/B1371800.png)

![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)
![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)

